molecular formula C20H17FO3S B7823635 Sulindac sulfoxide CAS No. 9000-14-0

Sulindac sulfoxide

Cat. No. B7823635
CAS RN: 9000-14-0
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-UHFFFAOYSA-N
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Description

Sulindac is a non-steroidal, anti-inflammatory indene derivative . It’s a nonsteroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class . It’s used to treat pain or inflammation caused by arthritis, ankylosing spondylitis, tendinitis, bursitis, or gout . It’s not a salicylate, pyrazolone or propionic acid derivative . Its empirical formula is C20H17FO3S, with a molecular weight of 356.42 .


Molecular Structure Analysis

Sulindac is a yellow crystalline compound, a weak organic acid practically insoluble in water below pH 4.5, but very soluble as the sodium salt or in buffers of pH 6 or higher . The structural formulas of sulindac and its metabolites are available .


Chemical Reactions Analysis

Sulindac undergoes two major biotransformations - reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite . The biological activity resides with the sulfide metabolite . The bioavailability of sulindac is higher for the capsule compared with the tablet formulation .


Physical And Chemical Properties Analysis

Sulindac is a yellow crystalline compound . It’s a weak organic acid practically insoluble in water below pH 4.5, but very soluble as the sodium salt or in buffers of pH 6 or higher . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Cancer Chemoprevention : Sulindac sulfoxide metabolizes into sulindac sulfone, which exhibits chemopreventive activity against mammary carcinogenesis. It was found to reduce cancer incidence and prolong cancer latency, suggesting its potential as a tissue-specific chemopreventive agent (Thompson et al., 1997).

  • Bioactivation and Tissue Distribution : Studies reveal that sulindac undergoes rapid metabolic interchange between its sulfoxide and sulfide forms in plasma and tissues. Kidney and liver are major sites of bioactivation, suggesting the importance of these organs in sulindac metabolism (Duggan et al., 1980).

  • Scavenging of Reactive Species : The metabolism of sulindac enhances its scavenging activity against reactive oxygen and nitrogen species, contributing to its anti-inflammatory and anticarcinogenic efficacy (Fernandes et al., 2003).

  • Angiogenesis Inhibition : Sulindac sulfoxide and its sulfone metabolite inhibit angiogenesis, which might contribute to their antineoplastic properties. This effect was observed in human lung tumor models in mice (Skopińska-Różewska et al., 1998).

  • Reduction to Active Metabolites : Sulindac is a pro-drug reduced to sulindac sulfide to be active as a COX inhibitor. The reduction process was studied in detail, highlighting the role of certain enzymes in this metabolic pathway (Etienne et al., 2003).

  • Metabolism and Biological Activity : The metabolism of sulindac and its epimers were studied for their effects on normal and lung cancer cells exposed to oxidative stress, providing insights into their potential therapeutic applications (Brunell et al., 2011).

Mechanism of Action

Sulindac’s exact mechanism of action is unknown. Its anti-inflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis .

Safety and Hazards

Sulindac may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . It may also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal . Elderly patients are at greater risk for serious gastrointestinal events . It’s recommended to handle Sulindac with personal protective equipment, avoid contact with skin, eyes and clothing, use only in well-ventilated areas, do not breathe vapors/dust, do not ingest, and keep away from heat and sources of ignition .

Future Directions

Sulindac has shown consistent chemopreventive potential in preclinical studies as well as in a limited number of clinical trials reported to date . It remains a promising candidate chemoprevention agent with potentially beneficial effects in multiple target organs . Sulindac capsules, which can be readily prepared with matching placebos, are supported for use in future blinded chemoprevention trials . There’s also ongoing research into the use of Sulindac in the treatment of triple-negative breast cancer .

properties

IUPAC Name

2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-Fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]-1-indenyl]acetic acid

CAS RN

32004-68-5, 9000-14-0, 38194-50-2
Record name 5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Record name Copals
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Record name 5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Record name Sulindac
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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